6-(4-Fluoro-3-trifluoromethylphenyl)picolinic acid
Description
6-(4-Fluoro-3-trifluoromethylphenyl)picolinic acid is an organic compound that belongs to the class of picolinic acids It is characterized by the presence of a fluorine atom and a trifluoromethyl group attached to a phenyl ring, which is further connected to a picolinic acid moiety
Properties
IUPAC Name |
6-[4-fluoro-3-(trifluoromethyl)phenyl]pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F4NO2/c14-9-5-4-7(6-8(9)13(15,16)17)10-2-1-3-11(18-10)12(19)20/h1-6H,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWFVLBNCNJYTOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(=O)O)C2=CC(=C(C=C2)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F4NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-(4-Fluoro-3-trifluoromethylphenyl)picolinic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-3-trifluoromethylbenzene and picolinic acid.
Reaction Conditions: The key step involves the coupling of the fluorinated benzene derivative with picolinic acid under specific reaction conditions. This can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production: On an industrial scale, the production of this compound may involve optimization of reaction parameters, including temperature, solvent, and catalyst concentration, to achieve high yields and purity.
Chemical Reactions Analysis
6-(4-Fluoro-3-trifluoromethylphenyl)picolinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The presence of fluorine and trifluoromethyl groups makes the compound susceptible to nucleophilic substitution reactions. Common reagents for these reactions include nucleophiles such as amines and thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups attached to the phenyl ring.
Scientific Research Applications
6-(4-Fluoro-3-trifluoromethylphenyl)picolinic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It may serve as a lead compound in drug discovery and development.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry: In the industrial sector, the compound is used in the development of specialty chemicals and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(4-Fluoro-3-trifluoromethylphenyl)picolinic acid involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine and trifluoromethyl groups enhances its binding affinity and selectivity towards specific targets. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
6-(4-Fluoro-3-trifluoromethylphenyl)picolinic acid can be compared with other similar compounds, such as:
6-(4-Trifluoromethylphenyl)picolinic acid: This compound lacks the fluorine atom at the 4-position, which may affect its chemical reactivity and biological activity.
6-(4-Fluorophenyl)picolinic acid: The absence of the trifluoromethyl group may result in different physicochemical properties and applications.
6-(4-Methylphenyl)picolinic acid: The replacement of fluorine with a methyl group can significantly alter the compound’s behavior in chemical reactions and its interactions with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
